molecular formula C15H23N7O3 B138742 (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol CAS No. 128490-00-6

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

Cat. No. B138742
CAS RN: 128490-00-6
M. Wt: 349.39 g/mol
InChI Key: YWJCZGDVJQLZET-YEZPCYKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol is a complex molecule with significant potential in scientific research. This molecule is a nucleoside analog that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol involves the inhibition of viral DNA synthesis. This molecule is incorporated into the viral DNA, which leads to the termination of DNA synthesis and the inhibition of viral replication. Additionally, this molecule has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit viral DNA synthesis, which leads to the inhibition of viral replication. Additionally, this molecule has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol in lab experiments include its antiviral and anticancer properties, which make it a potential candidate for the development of new drugs. However, the limitations of using this molecule in lab experiments include its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol. These include the development of new drugs for the treatment of viral infections and cancer, as well as the study of its mechanism of action and its potential applications in the field of biotechnology. Additionally, future research could focus on the development of new synthesis methods for this molecule, which could make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of (2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol is a complex process that involves several steps. The first step involves the protection of the hydroxyl groups of the ribose moiety. This is followed by the addition of the amine group to the protected ribose. The next step involves the deprotection of the ribose hydroxyl groups, which is followed by the addition of the purine base. The final step involves the deprotection of the amine group to obtain the final product.

Scientific Research Applications

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol has several scientific research applications. It has been used as a nucleoside analog in various studies to understand its mechanism of action and its potential applications in the field of medicine and biotechnology. This molecule has been shown to have antiviral and anticancer properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

128490-00-6

Molecular Formula

C15H23N7O3

Molecular Weight

349.39 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C15H23N7O3/c1-21(5-3-2-4-16)6-9-11(23)12(24)15(25-9)22-8-20-10-13(17)18-7-19-14(10)22/h2-3,7-9,11-12,15,23-24H,4-6,16H2,1H3,(H2,17,18,19)/b3-2+/t9-,11-,12-,15-/m1/s1

InChI Key

YWJCZGDVJQLZET-YEZPCYKBSA-N

Isomeric SMILES

CN(C/C=C/CN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(CC=CCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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